molecular formula C13H11NO2 B6366549 6-(4-Acetylphenyl)-2-hydroxypyridine CAS No. 1111110-80-5

6-(4-Acetylphenyl)-2-hydroxypyridine

Cat. No.: B6366549
CAS No.: 1111110-80-5
M. Wt: 213.23 g/mol
InChI Key: QJIPKSOIWOEDEZ-UHFFFAOYSA-N
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Description

6-(4-Acetylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an acetylphenyl group at the sixth position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylboronic acid with 2-hydroxypyridine in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like ethanol or water .

Another method involves the direct acylation of 2-hydroxypyridine with 4-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound’s hydroxyl and acetyl groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.

In biological research, the compound can interact with nucleic acids through hydrogen bonding and π-π stacking interactions, making it useful for studying DNA and RNA structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Acetylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and acetylphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various scientific research applications .

Properties

IUPAC Name

6-(4-acetylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-5-7-11(8-6-10)12-3-2-4-13(16)14-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIPKSOIWOEDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682743
Record name 6-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-80-5
Record name 6-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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